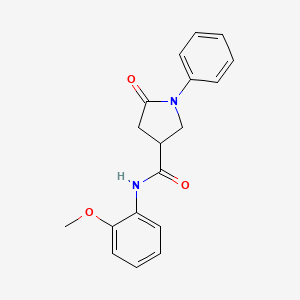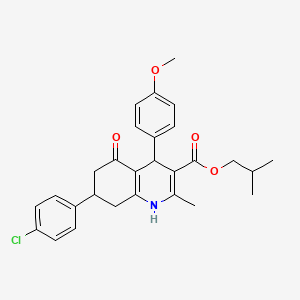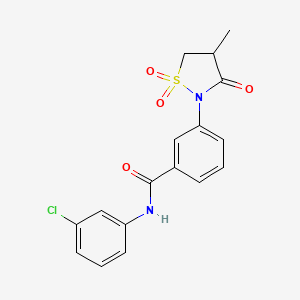
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as MDPV, is a synthetic cathinone that has been identified as a designer drug. It was first synthesized in the 1960s, and in recent years has gained popularity as a recreational drug due to its stimulant properties. However, MDPV has also been the subject of scientific research due to its potential applications in medicine and pharmacology.
Mechanism of Action
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It increases the levels of these neurotransmitters in the brain, leading to increased stimulation and euphoria. However, N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide also has a high potential for abuse and addiction.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, and can cause vasoconstriction. It also increases body temperature and can cause hyperthermia. N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have neurotoxic effects, causing damage to dopaminergic neurons in the brain.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has advantages and limitations for lab experiments. Its high affinity for the dopamine transporter makes it a useful tool for studying the dopamine system. However, its potential for abuse and addiction make it difficult to use in animal studies. Additionally, the complex synthesis of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide makes it difficult to obtain in large quantities for experiments.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of interest is its potential as a treatment for Parkinson's disease. Another area of interest is its potential as a pain medication. Additionally, research could focus on developing safer and more effective analogs of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide for medical use. Finally, research could focus on the long-term effects of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide use on the brain and body.
Synthesis Methods
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with pyrrolidine and then with an acid chloride. The resulting product is then purified through recrystallization. The synthesis of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is complex and requires specialized equipment and expertise.
Scientific Research Applications
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been the subject of scientific research due to its potential applications in medicine and pharmacology. One study found that N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has a high affinity for the dopamine transporter, which could make it a potential treatment for Parkinson's disease. Another study found that N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has analgesic properties, which could make it a potential treatment for pain.
properties
IUPAC Name |
N-(2-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-10-6-5-9-15(16)19-18(22)13-11-17(21)20(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAIOQAQANYDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5216646.png)



![4-{[1-ethyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5216663.png)


![N-[2-(cyclohexylthio)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5216704.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5216726.png)
![1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl methanesulfonate](/img/structure/B5216740.png)
![4-{2-(acetylamino)-3-[(3-nitrophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5216748.png)
![5-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B5216754.png)
![3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide](/img/structure/B5216761.png)